molecular formula C10H12N2O B8793857 2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole CAS No. 61161-41-9

2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

Cat. No. B8793857
CAS RN: 61161-41-9
M. Wt: 176.21 g/mol
InChI Key: CMHJEZLVLXJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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properties

CAS RN

61161-41-9

Product Name

2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8(7-9)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

CMHJEZLVLXJYQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methoxybenzaldehyde (0.895 ml) in t-BuOH (30 ml) was added ethylenediamine (0.546 ml) at room temperature. After 30 min K2CO3 (3.05 g) and I2 (2.330 g) were added then the mixture was heated to 70° C. After 4 h the mixture was diluted with saturated aqueous Na2SO3 and extracted with CHCl3 (3×). The combined organic layers were dried (Na2SO4), filtered, and concentrated. Flash column chromatography (gradient, 0-10% MeOH/CHCl3 saturated with NH3) gave 2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole as a pale yellow oil which solidified under vacuum (1.05 g): 1H-NMR (500 MHz, CDCl3) δ 7.38 (m, 2 H), 7.32 (t, J=8.3 Hz, 1 H), 7.01 (m, 1 H), 6.90 (br, 1 H), 3.78 (s, 3 H), 3.59 (br, 2 H), 2.50 (t, J=1.71 Hz, 2 H).
Quantity
0.895 mL
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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